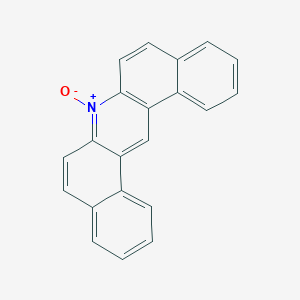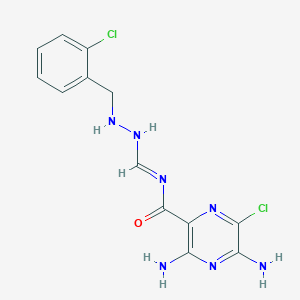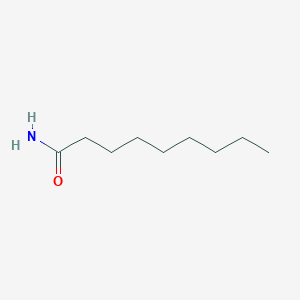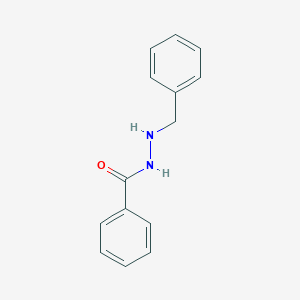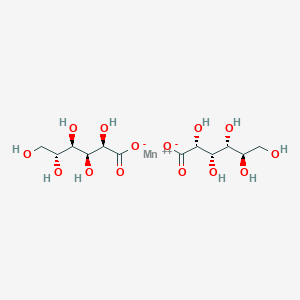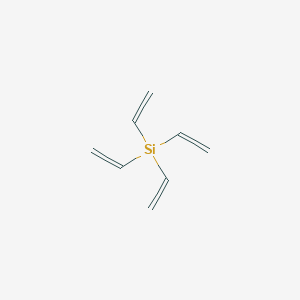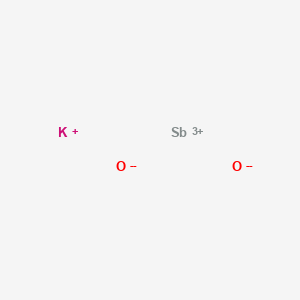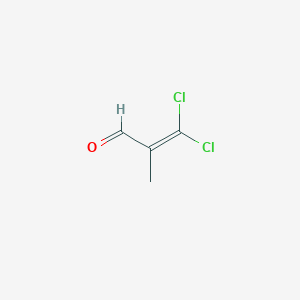
2-Propenal, 3,3-dichloro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 3,3-dichloro-2-methyl-, also known as acrolein, is a highly reactive and toxic organic compound that is widely used in various industrial and research applications. Its chemical formula is C3H4Cl2O, and it is a colorless to yellowish liquid with a pungent odor. Acrolein is a potent irritant and can cause severe respiratory and skin irritation upon exposure. Despite its toxicity, acrolein has several scientific research applications due to its reactivity and ability to form covalent bonds with biological molecules.
科学研究应用
Acrolein has several scientific research applications, including its use as a cross-linking agent for proteins and nucleic acids, a fixative for electron microscopy, and a reagent for the detection of amino acids and proteins. Acrolein is also used in the synthesis of several organic compounds, including acrylic acid, methacrylic acid, and glycerol.
作用机制
Acrolein is a highly reactive compound that can form covalent bonds with biological molecules, including proteins, nucleic acids, and lipids. Acrolein can cause oxidative stress and damage to cells and tissues by reacting with thiol groups in proteins and depleting cellular glutathione levels. Acrolein can also induce DNA damage and mutations by forming adducts with DNA bases.
生化和生理效应
Acrolein exposure can cause severe respiratory and skin irritation, as well as eye and nose irritation. Acrolein can also cause oxidative stress and damage to cells and tissues, leading to inflammation, apoptosis, and cell death. Acrolein exposure has been linked to several diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.
实验室实验的优点和局限性
Acrolein has several advantages for lab experiments, including its reactivity and ability to form covalent bonds with biological molecules. Acrolein can be used as a cross-linking agent for proteins and nucleic acids, which can help to stabilize and preserve biological samples. However, 2-Propenal, 3,3-dichloro-2-methyl- is a highly toxic and reactive compound, which can limit its use in certain experiments. Acrolein exposure can also cause severe respiratory and skin irritation, which can pose a risk to researchers.
未来方向
There are several future directions for research on 2-Propenal, 3,3-dichloro-2-methyl-, including its role in disease development and progression, its potential as a biomarker for disease diagnosis, and its use as a therapeutic target for disease treatment. Acrolein has been implicated in several diseases, including COPD, asthma, and cancer, and further research is needed to understand its exact role in these diseases. Acrolein may also have potential as a biomarker for disease diagnosis, as its levels have been shown to be elevated in several diseases. Finally, 2-Propenal, 3,3-dichloro-2-methyl- may have potential as a therapeutic target for disease treatment, as several compounds have been developed that can inhibit its reactivity and toxicity.
合成方法
Acrolein can be synthesized by several methods, including the oxidation of propylene or glycerol, the dehydrochlorination of allyl chloride, and the dehydration of glycerol. The most common method of 2-Propenal, 3,3-dichloro-2-methyl- synthesis is the oxidation of propylene using air or oxygen as the oxidizing agent. In this method, propylene is passed over a catalyst at high temperatures, which results in the formation of 2-Propenal, 3,3-dichloro-2-methyl- and other byproducts.
属性
CAS 编号 |
1561-34-8 |
|---|---|
产品名称 |
2-Propenal, 3,3-dichloro-2-methyl- |
分子式 |
C4H4Cl2O |
分子量 |
138.98 g/mol |
IUPAC 名称 |
3,3-dichloro-2-methylprop-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |
InChI 键 |
XVHFVDJGJGNESS-UHFFFAOYSA-N |
SMILES |
CC(=C(Cl)Cl)C=O |
规范 SMILES |
CC(=C(Cl)Cl)C=O |
其他 CAS 编号 |
1561-34-8 |
同义词 |
2-METHYL-3,3-DICHLOROACROLEIN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



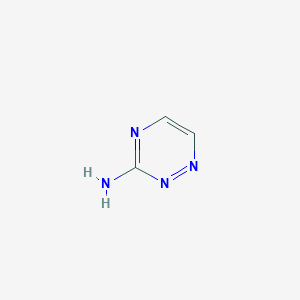
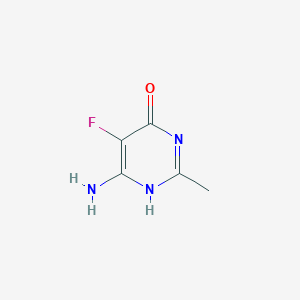
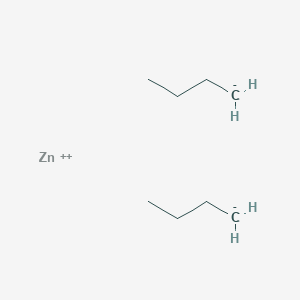
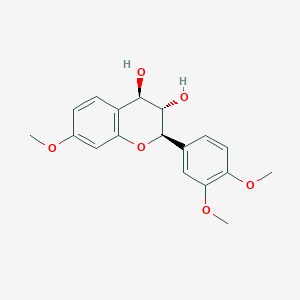
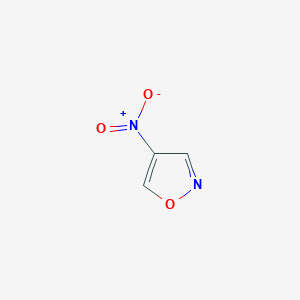
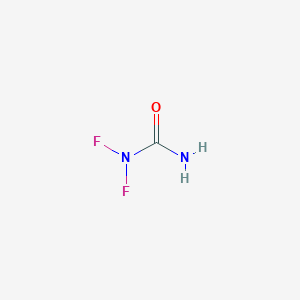
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
